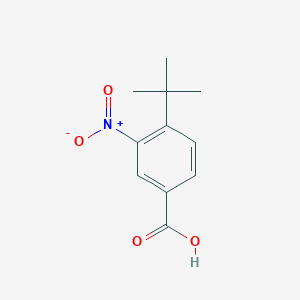

4-Tert-butyl-3-nitrobenzoic acid

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-tert-butyl-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-11(2,3)8-5-4-7(10(13)14)6-9(8)12(15)16/h4-6H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIHHYQWNYKOHEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10353377 | |

| Record name | 4-tert-butyl-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59719-78-7 | |

| Record name | 4-tert-butyl-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Applications of 4 Tert Butyl 3 Nitrobenzoic Acid in Advanced Organic Synthesis

Role as a Key Synthetic Intermediate for Complex Molecular Architectures

The strategic positioning of functional groups on the aromatic ring of 4-tert-butyl-3-nitrobenzoic acid makes it an important intermediate in the synthesis of intricate molecules. The presence of the nitro group, in particular, opens up avenues for a range of chemical modifications, leading to the construction of diverse and complex molecular frameworks.

Precursor in Heterocyclic Compound Synthesis

Nitrobenzoic acid derivatives are recognized as crucial intermediates in the synthesis of various heterocyclic compounds that are of pharmacological interest. nih.govresearchgate.net The nitro group can be readily reduced to an amino group, which can then participate in cyclization reactions to form a wide array of heterocyclic systems. This transformation is a cornerstone in the construction of nitrogen-containing rings, which are prevalent in many biologically active molecules. The presence of the tert-butyl group can influence the solubility and pharmacokinetic properties of the final heterocyclic compounds.

Building Block for Pharmaceutically Relevant Scaffolds

The molecular structure of this compound makes it a suitable building block for the synthesis of pharmaceutically relevant scaffolds. researchgate.netbiosynth.com The carboxylic acid group provides a convenient handle for amide bond formation, a reaction frequently employed in medicinal chemistry to link different molecular fragments. The nitro group can be transformed into other functionalities, allowing for the introduction of diverse substituents and the exploration of structure-activity relationships. For instance, the reduction of the nitro group to an amine, followed by further reactions, can lead to the creation of libraries of compounds for drug discovery programs. thieme-connect.com The diarylurea scaffold, present in a number of therapeutic agents, can be synthesized using nitrobenzoic acid derivatives as key building blocks. nih.gov

Derivatization Strategies for Functional Diversification and Enhancement

The chemical reactivity of the carboxylic acid and nitro groups of this compound allows for a multitude of derivatization strategies. These modifications are aimed at diversifying the chemical structure and enhancing the properties of the resulting molecules for various applications.

Amidation Reactions for Diverse Chemical Structures

The carboxylic acid functionality of this compound readily undergoes amidation reactions with a wide range of primary and secondary amines. thieme-connect.comnih.govnih.gov This reaction is a powerful tool for creating a diverse library of amide derivatives. The choice of the amine component allows for the introduction of various substituents, thereby modulating the physicochemical properties and biological activities of the final products. The synthesis of amides is a fundamental transformation in organic chemistry and is frequently used to build complex molecules from simpler starting materials. diva-portal.orgresearchgate.net

Different coupling reagents can be employed to facilitate the amidation process, and the reaction conditions can be optimized to achieve high yields. nih.gov For example, the use of dehydrating agents can convert the carboxylic acid into a more reactive species, such as an acid chloride, which then readily reacts with an amine. smolecule.com

Design and Synthesis of Specific Bioactive Analogs

The structural features of this compound lend themselves to the rational design and synthesis of specific bioactive analogs. nih.gov By strategically modifying the core structure, chemists can fine-tune the biological activity of the resulting compounds. For instance, the nitro group can be a precursor to other functional groups that can interact with specific biological targets. smolecule.com The synthesis of macrocycles, a class of compounds with diverse biological activities, can involve intermediates derived from nitrobenzoic acids. thieme-connect.com

The ability to synthesize a variety of analogs from a common starting material is a key strategy in drug discovery, allowing for the systematic exploration of the chemical space around a particular scaffold. This approach can lead to the identification of compounds with improved potency, selectivity, and pharmacokinetic properties.

Advanced Spectroscopic Characterization Methodologies for Structural and Electronic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy stands as a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.

Proton (¹H) NMR for Chemical Environment Analysis

Proton NMR (¹H NMR) spectroscopy offers critical information about the electronic environment of hydrogen atoms in a molecule. In 4-tert-butyl-3-nitrobenzoic acid, the aromatic protons exhibit distinct chemical shifts due to the influence of the electron-withdrawing nitro (-NO₂) and carboxylic acid (-COOH) groups, and the electron-donating tert-butyl group. The protons on the benzene (B151609) ring are expected to show complex splitting patterns (multiplets) due to spin-spin coupling with neighboring protons. The nine equivalent protons of the tert-butyl group would appear as a sharp singlet, typically in the upfield region of the spectrum, reflecting their shielded environment. The acidic proton of the carboxylic acid group would be observed as a broad singlet at a significantly downfield chemical shift, which can be confirmed by D₂O exchange.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.5 - 8.5 | Multiplet |

| tert-Butyl-H | ~1.3 | Singlet |

Carbon (¹³C) NMR for Carbon Skeleton and Substituent Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts of the aromatic carbons are influenced by the attached functional groups. The carbon atom of the carboxylic acid group is typically found in the highly deshielded region of the spectrum (around 165-185 ppm). The quaternary carbon of the tert-butyl group and the carbons of the methyl groups will have characteristic chemical shifts. The aromatic carbons directly attached to the nitro and carboxylic acid groups will be significantly deshielded, while the carbon attached to the tert-butyl group will be influenced by its electron-donating nature.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carboxylic Acid (C=O) | 165 - 185 |

| Aromatic Carbons | 120 - 150 |

| Quaternary tert-Butyl Carbon | 30 - 40 |

Advanced Two-Dimensional (2D) NMR Techniques (e.g., HSQC, HMBC, COSY, NOESY)

Two-dimensional NMR techniques are powerful tools for unambiguously assigning proton and carbon signals and for elucidating the connectivity of atoms within a molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule.

COSY (Correlation Spectroscopy): COSY reveals proton-proton coupling networks, helping to identify adjacent protons in the aromatic ring system.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which can be crucial for determining the three-dimensional structure and conformation of the molecule.

Vibrational Spectroscopy (Fourier-Transform Infrared, FTIR) for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would display characteristic absorption bands for the various functional groups. A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching of the carboxylic acid. The C=O stretching of the carboxylic acid would appear as a strong, sharp peak around 1700 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group (-NO₂) would be observed as two strong bands around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. The C-H stretching vibrations of the aromatic ring and the tert-butyl group would be seen in the 2800-3100 cm⁻¹ region.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid (-COOH) | O-H Stretch | 2500 - 3300 (broad) |

| Carboxylic Acid (-COOH) | C=O Stretch | ~1700 |

| Nitro (-NO₂) | Asymmetric Stretch | ~1530 |

| Nitro (-NO₂) | Symmetric Stretch | ~1350 |

| Aromatic C-H | Stretch | 3000 - 3100 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. This information is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. For this compound (C₁₁H₁₃NO₄), the molecular weight is approximately 223.23 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 223. A prominent fragment would likely correspond to the loss of a methyl group ([M-15]⁺) from the tert-butyl group, resulting in a more stable tertiary carbocation. Another significant fragmentation pathway could involve the loss of the carboxylic acid group ([M-45]⁺).

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The presence of the benzene ring, nitro group, and carboxylic acid group, all part of a conjugated system, will give rise to characteristic absorption bands in the UV-Vis spectrum. The nitro group, being a strong chromophore, is expected to cause a significant bathochromic (red) shift in the absorption maximum (λ_max) compared to unsubstituted benzoic acid. The electronic transitions would likely be π → π* transitions associated with the aromatic system.

Chromatographic Techniques for Purity Assessment and Separation (e.g., High-Performance Liquid Chromatography, HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of chemical compounds and for their separation from complex mixtures. A typical HPLC method for a compound like this compound would involve a reversed-phase column, a mobile phase consisting of a mixture of an organic solvent (such as acetonitrile (B52724) or methanol) and an aqueous buffer (often with an acid modifier like formic acid or phosphoric acid to control the ionization of the analyte), and a UV detector for quantification.

For instance, a study on a related compound, 4-bromomethyl-3-nitrobenzoic acid, utilized a reversed-phase C18 column with a mobile phase of methanol (B129727) and water (80:20 v/v) adjusted to pH 4.0 with formic acid, a flow rate of 0.7 mL/min, and UV detection at 271 nm. While this could serve as a starting point, the difference in the substituent (bromomethyl vs. tert-butyl) would likely influence the retention time and require optimization of the mobile phase composition for effective separation and purity determination of this compound.

Without specific experimental data, a detailed discussion of the chromatographic behavior and the creation of a data table with optimized HPLC parameters for this compound would be purely speculative and not based on scientific evidence.

Table 1: Hypothetical HPLC Parameters for this compound (Based on Related Compounds)

| Parameter | Value |

| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Note: This table is illustrative and not based on experimental data for this compound.

Advanced Spectroscopic Characterization

Similarly, detailed experimental data from advanced spectroscopic methodologies for the structural and electronic analysis of this compound are not present in the accessible scientific literature. While predictive tools can estimate certain spectroscopic properties, these are not a substitute for empirical data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be essential for confirming the molecular structure by providing information about the chemical environment of the hydrogen and carbon atoms.

Infrared (IR) Spectroscopy: An IR spectrum would reveal the presence of key functional groups, such as the carboxylic acid (O-H and C=O stretches) and the nitro group (N-O stretches).

Mass Spectrometry (MS): Mass spectrometry would determine the molecular weight and provide information on the fragmentation pattern, further confirming the structure. Predicted mass spectrometry data from PubChem suggests a monoisotopic mass of 223.08446 Da.

The lack of published experimental spectra prevents the creation of detailed data tables and an in-depth analysis of the structural and electronic characteristics of this compound.

Computational Chemistry Approaches for Investigating 4 Tert Butyl 3 Nitrobenzoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a popular and versatile method in computational chemistry for studying the properties of molecules.

Prediction of Reaction Barriers and Transition State Geometries

DFT calculations are instrumental in elucidating reaction mechanisms by determining the energies of reactants, products, and transition states. This allows for the prediction of reaction barriers, providing a quantitative measure of the kinetic feasibility of a chemical process.

For instance, DFT studies on related nitrobenzoic acid isomers have been used to calculate the activation barriers for intermolecular proton exchange. researchgate.net In a study involving m-nitrobenzoic acid, the theoretically estimated activation barrier for proton exchange with a spin probe was found to be approximately 30% higher than the experimental value. researchgate.net Such studies often employ methods like the UB3LYP functional with a 6-31G+(d, p) basis set to optimize the geometries of the initial state, transition state, and final state of a reaction. researchgate.net

Table 1: Theoretical vs. Experimental Activation Barriers for Proton Exchange in a Nitrobenzoic Acid System

| System | Theoretical Activation Barrier (kJ/mol) | Experimental Activation Barrier (kJ/mol) |

| m-nitrobenzoic acid — DTBPO | 29-30 | 22.7 |

Data sourced from a DFT study on intermolecular proton exchange. researchgate.net

Analysis of Molecular Orbitals and Charge Distribution

The analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical information about the reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. nih.gov

Natural Bond Orbital (NBO) analysis is another powerful tool used in conjunction with DFT calculations to understand the charge distribution within a molecule and the nature of intramolecular interactions. nih.gov For a related compound, 4-tert-butyl-3-methoxy-2,6-dinitrotoluene, NBO analysis revealed significant charge delocalization and hyperconjugative interactions that contribute to its stability. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. These simulations allow for the exploration of conformational landscapes and the nature of intermolecular interactions, which are crucial for understanding the behavior of a compound in different environments.

While specific MD simulation studies on 4-tert-butyl-3-nitrobenzoic acid are not prominent in the literature, studies on structurally similar compounds like 4-tert-butylamino-3-nitrobenzoic acid provide insights into the types of interactions that can be investigated. nih.govresearchgate.net Crystal structure analysis of this related compound revealed the presence of intramolecular N—H⋯O hydrogen bonds and intermolecular O—H⋯O hydrogen bonds that lead to the formation of dimers. nih.govresearchgate.net These types of specific interactions can be further studied in dynamic systems using MD simulations to understand their stability and influence on the compound's properties in solution.

MD simulations can also be combined with other techniques to predict reaction rates. For example, a combination of MD simulations with 3D convolutional neural networks has been developed to predict acid-catalyzed reaction rates in various solvent systems, showcasing the evolving capabilities of computational methods. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. scienceforecastoa.com These models are widely used in drug discovery and environmental toxicology to predict the activity of new or untested compounds. scienceforecastoa.comnih.gov

The development of a QSAR model involves correlating molecular descriptors (physicochemical properties, electronic properties, and steric effects) with a measured biological activity. dergipark.org.tr For nitroaromatic compounds, QSAR studies have been conducted to predict their toxicity. nih.gov These studies have shown that factors like hydrophobicity and electrophilicity are important determinants of their toxic action. nih.gov The reduction of the nitro group can lead to the formation of reactive intermediates that can interact with biological macromolecules. nih.gov

While a specific QSAR model for this compound is not available, the principles of QSAR can be applied to predict its potential biological activities based on its structural features. The presence of the tert-butyl group will significantly impact its lipophilicity, a key parameter in many QSAR models. Furthermore, 3D-QSAR studies on N-(4-tert-butylphenyl) derivatives have highlighted the importance of electrostatic and hydrophobic fields in determining biological activity. researchgate.net

Environmental Fate, Transformation, and Degradation Pathways of 4 Tert Butyl 3 Nitrobenzoic Acid

Pathways of Environmental Transformation and Degradation

The environmental transformation of 4-tert-butyl-3-nitrobenzoic acid, like other nitroaromatic compounds, can proceed through abiotic and biotic pathways. The primary mechanisms involved are photolytic degradation initiated by sunlight and biological degradation mediated by microorganisms.

Photolytic degradation involves the breakdown of chemical compounds by light energy. For nitroaromatic compounds, the absorption of photon energy, particularly from UV radiation, can initiate the dissociation of chemical bonds, leading to the formation of simpler molecules. vu.edu.au The high absorption of energy by the nitro (–NO₂) group is a primary driver for the photodegradation of these molecules. vu.edu.au

Studies on related nitroaromatic compounds have shown that photolysis in aqueous solutions can lead to the generation of various reactive radical species. researchgate.net The process can be significantly enhanced by the presence of oxidants such as hydrogen peroxide (H₂O₂) or in advanced oxidation processes (AOPs) that generate highly reactive hydroxyl radicals (•OH). vu.edu.aunih.gov For instance, the photodegradation of nitrobenzene (B124822) in a UV/H₂O₂ system results in the formation of nitrophenol isomers and other intermediates like nitrocatechol and nitrohydroquinone. nih.gov

Furthermore, heterogeneous photocatalysis using semiconductor materials like titanium dioxide (TiO₂) under solar or artificial light has been shown to be effective for the degradation of nitroaromatic pollutants. iosrjournals.org The photolysis of nitrobenzyl compounds can also result in the formation of potentially toxic byproducts, such as o-nitrosobenzaldehyde, which highlights the importance of understanding the complete degradation pathway. acs.org

Microorganisms have evolved diverse metabolic pathways to utilize nitroaromatic compounds as sources of carbon, nitrogen, and energy. asm.orgnih.gov The biodegradation of these compounds can occur under both aerobic and anaerobic conditions, often initiated by specific enzymes like nitroreductases, monooxygenases, and dioxygenases. mdpi.com

Two principal strategies for the initial biological attack on the nitroaromatic ring have been identified:

Reductive Pathways: The most common initial step is the reduction of the nitro group to a nitroso group, then to a hydroxylamino group, and finally to an amino group. nih.govmdpi.com This reduction can be catalyzed by nitroreductase enzymes and occurs under both anaerobic and aerobic conditions. The resulting aminobenzoic acid can be further metabolized or may persist as a transformation product. nih.gov

Oxidative Pathways (Denitrification): Certain aerobic bacteria can initiate degradation by removing the nitro group oxidatively. nih.govnih.gov Monooxygenase or dioxygenase enzymes hydroxylate the aromatic ring, leading to the formation of an unstable intermediate that spontaneously eliminates the nitro group as nitrite (B80452) (NO₂⁻). nih.gov For example, the degradation of m-nitrobenzoate by Pseudomonas sp. strain JS51 proceeds through the formation of protocatechuate, which is then cleaved and funneled into central metabolism. nih.gov

Fungi, such as the white-rot fungus Phanerochaete chrysosporium, are also capable of extensively degrading and even mineralizing a variety of recalcitrant nitroaromatic compounds. nih.govnih.gov

Table 1: General Microbial Strategies for Nitroaromatic Compound Degradation

| Degradation Strategy | Key Enzymes | Initial Products | Environmental Conditions | Reference |

|---|---|---|---|---|

| Reductive Pathway | Nitroreductases | Nitroso, Hydroxylamino, and Amino derivatives | Aerobic and Anaerobic | nih.govmdpi.com |

| Oxidative Pathway (via Dioxygenase) | Dioxygenases | Catechols, Protocatechuates (with nitrite release) | Aerobic | nih.govnih.gov |

| Oxidative Pathway (via Monooxygenase) | Monooxygenases | Hydroxylated intermediates (with nitrite release) | Aerobic | nih.govnih.gov |

| Fungal Degradation | Ligninolytic enzymes (e.g., peroxidases) | Aryl alcohols, aldehydes, and further oxidized products | Aerobic | nih.govmdpi.com |

Formation and Characterization of Transformation Products

The degradation of this compound leads to the formation of various byproducts and metabolites, the nature of which depends on the degradation pathway.

While specific metabolites for this compound are not extensively documented, the transformation products can be inferred from studies on analogous compounds.

From Photodegradation: Photolytic processes are expected to produce hydroxylated and denitrated derivatives. Intermediates identified from the photodegradation of nitrobenzene include various isomers of nitrophenol, nitrocatechol, and benzoquinone. nih.gov Therefore, potential byproducts of this compound could include hydroxylated nitro-tert-butyl-benzoic acids and tert-butyl-nitrophenols.

From Biological Degradation: Microbial metabolism would likely yield products from both reductive and oxidative pathways. The reductive pathway would produce 4-tert-butyl-3-aminobenzoic acid as a major metabolite. Oxidative pathways would lead to the formation of catechols or protocatechuates following the removal of the nitro group. For instance, the degradation of 2,4-dinitrotoluene (B133949) by Burkholderia sp. produces 4-methyl-5-nitrocatechol. nih.gov The degradation of chloramphenicol (B1208) can yield p-nitrobenzoic acid, which is then converted to p-hydroxyaminobenzoic acid. nih.gov

Table 2: Potential Transformation Products of this compound Based on Analogous Compounds

| Pathway | Potential Product Class | Specific Example (Analog) | Reference |

|---|---|---|---|

| Photolytic | Nitrophenols / Nitrocatechols | p-Nitrophenol (from Nitrobenzene) | nih.gov |

| Biological (Reductive) | Aminobenzoic Acids | 4-tert-butyl-3-aminobenzoic acid | nih.govmdpi.com |

| Biological (Oxidative) | Catechols / Protocatechuates | Protocatechuate (from m-Nitrobenzoate) | nih.gov |

| Biological (Fungal) | Aryl alcohols / Aldehydes | 4-Nitrobenzyl alcohol (from 4-Nitrotoluene) | mdpi.com |

Direct experimental data on the environmental mobility of this compound is scarce. However, its behavior can be estimated from its structure and data on related compounds. The pKa of the similar compound 4-nitrobenzoic acid is 3.44, indicating that it will exist almost entirely in its anionic carboxylate form in typical environmental pH ranges (5-9). nih.gov Anions generally exhibit higher mobility in soil as they are less likely to adsorb to negatively charged soil particles and organic carbon compared to their neutral counterparts. nih.gov

Based on its log Kow, 4-nitrobenzoic acid is expected to have moderate mobility in soil and a low potential for bioconcentration in aquatic organisms. nih.gov The presence of the lipophilic tert-butyl group on this compound would likely increase its tendency to adsorb to soil organic matter compared to 4-nitrobenzoic acid. However, its dissociation into an anion in water suggests it will still possess significant mobility in aquatic and soil-water systems. Volatilization from water or moist soil surfaces is not expected to be a significant fate process. nih.govnih.gov

Methodologies for Environmental Fate Assessment and Remediation Research

A variety of methodologies are employed to study the environmental fate of nitroaromatic compounds and to develop remediation technologies.

Analytical Methods: For fate assessment, sophisticated analytical techniques are essential for identifying and quantifying the parent compound and its transformation products in complex environmental matrices like soil and water. studiauniversitatis.ro Commonly used methods include gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS) for definitive identification of metabolites. ssu.ac.ir

Biodegradation Assessment: Laboratory-scale studies are fundamental to understanding biodegradation potential. These can range from simple batch cultures with specific microbial isolates or consortia to more complex soil slurry reactors and microcosms that simulate environmental conditions. nih.gov Respirometry, which measures oxygen consumption or carbon dioxide production, can be used to quantify mineralization rates. nih.gov

Remediation Technologies: Research into remediation focuses on enhancing natural degradation processes. Key investigated technologies include:

Bioremediation: This involves using microorganisms to break down contaminants. Strategies include composting, landfarming, and the use of bioreactors (e.g., slurry reactors). nih.govresearchgate.net Phytoremediation, which uses plants to uptake and degrade contaminants, is also a promising, cost-effective approach for large areas with low-level contamination. nih.gov

Advanced Oxidation Processes (AOPs): These technologies, such as UV/H₂O₂ and photocatalysis, are effective for treating contaminated water by generating powerful oxidizing agents that can mineralize refractory organic compounds. vu.edu.auresearchgate.net

Chemical Reduction: The use of reducing agents, such as zero-valent iron (ZVI), is a promising in-situ or ex-situ treatment method for nitroaromatic compounds, converting them to the corresponding amino derivatives which may then be more amenable to biodegradation. researchgate.net

Predictive Modeling for Environmental Behavior

Predictive models, such as the Abraham general solvation parameter model, are utilized to estimate the environmental partitioning and behavior of chemical compounds. These models rely on experimentally determined solute descriptors to predict properties like solubility in various solvents, which in turn informs predictions about the compound's mobility in different environmental compartments.

While comprehensive environmental fate modeling data for this compound is not extensively available, its solubility in various organic solvents has been studied to develop and validate such predictive models. nih.govepa.govnsf.govmdpi.comtandfonline.com The solubility data provides insights into its potential for leaching from soil into groundwater and its distribution in aquatic environments. For instance, its solubility in acetate (B1210297) solvents suggests a degree of hydrophilicity that could influence its environmental transport. nih.govepa.gov

Table 1: Experimentally Determined Mole Fraction Solubilities of this compound in Various Solvents at 298.15 K

| Solvent | Mole Fraction Solubility (x) | Reference |

| Isobutyl acetate | Data available, specific value not cited | nih.gov |

| tert-Butyl acetate | Data available, specific value not cited | epa.gov |

| 2-Pentanol | Data available, specific value not cited | nsf.gov |

| Diethyl carbonate | Data available, specific value not cited | tandfonline.com |

Note: The inclusion of this compound in these studies was to broaden the chemical space for the development of Abraham model correlations. Specific solubility values were not always individually reported in the cited abstracts.

The octanol-water partition coefficient (Kow) is a key parameter for predicting the lipophilicity of a substance and its tendency to bioaccumulate. While an experimental value for this compound is not readily found in the reviewed literature, its structure, containing both a hydrophobic tert-butyl group and a polar nitro- and carboxylic acid group, suggests a complex partitioning behavior. The soil organic carbon-water (B12546825) partition coefficient (Koc) is another critical parameter that influences the mobility of a chemical in soil. ecetoc.orgresearchgate.netconicet.gov.arepa.gov Estimation of Koc is possible through correlations with Kow or through chromatographic methods, but specific experimental or estimated values for this compound are not available in the reviewed literature. ecetoc.orgresearchgate.net

The potential for atmospheric transport is partially indicated by the Henry's Law constant, which describes the partitioning of a chemical between air and water. henrys-law.orghenrys-law.orgepa.govcopernicus.org A comprehensive database of Henry's Law constants exists, but specific data for this compound was not identified in the search. henrys-law.orghenrys-law.org However, the degradation of related compounds like 4-tert-butylphenol (B1678320) in the atmosphere has been studied, suggesting that substituted phenols and their derivatives can be subject to atmospheric transformation. researchgate.net

Experimental Studies on Degradation Rates and Byproduct Formation

Direct experimental data on the degradation rates and byproduct formation of this compound are limited in the available scientific literature. However, the degradation pathways can be inferred from studies on structurally similar compounds, particularly other nitroaromatic compounds and nitrobenzoic acid isomers. The primary degradation routes in the environment are expected to be microbial degradation, photodegradation, and to a lesser extent, hydrolysis.

Biodegradation: Nitroaromatic compounds are known to be susceptible to microbial degradation under both aerobic and anaerobic conditions. nih.govcswab.orgnih.gov The degradation of nitrobenzoic acids, in particular, has been a subject of research. epa.govcswab.orgoup.com For instance, some bacterial strains can utilize nitrobenzoic acids as a source of carbon and nitrogen. nih.govcswab.org The degradation of 3-nitrotoluene (B166867) has been shown to proceed through 3-nitrobenzoic acid, which is then further metabolized. researchgate.net A common initial step in the biodegradation of nitroaromatics is the reduction of the nitro group to a hydroxylamino or amino group. nih.govnih.gov Another pathway involves oxidative mechanisms where the aromatic ring is hydroxylated and subsequently cleaved. epa.gov

Given these precedents, a plausible biodegradation pathway for this compound could involve one or both of the following initial steps:

Reduction of the nitro group to form 4-tert-butyl-3-aminobenzoic acid.

Oxidative attack on the aromatic ring, potentially leading to the formation of hydroxylated intermediates.

The presence of the tert-butyl group may influence the rate and pathway of degradation due to steric hindrance.

Photodegradation: Photodegradation is another significant environmental fate process for aromatic compounds. Studies on the photodegradation of p-nitrobenzoic acid have shown that it can be degraded under UV irradiation, a process that can be enhanced by photocatalysts like titanium dioxide (TiO2). mdpi.comacs.org The degradation of other atmospheric nitroaromatic compounds has also been documented. researchgate.net It is therefore likely that this compound is susceptible to photodegradation in the presence of sunlight, particularly in aquatic environments and on surfaces. The byproducts of photodegradation would likely result from the cleavage of the aromatic ring or transformation of the nitro and carboxylic acid functional groups.

Hydrolysis: The carboxylic acid group of this compound is generally stable to hydrolysis under typical environmental pH conditions. While esters of this acid can be hydrolyzed, the acid form itself is not expected to undergo significant hydrolytic degradation. arkat-usa.org

Table 2: Plausible Degradation Pathways and Potential Byproducts of this compound Based on Analogous Compounds

| Degradation Process | Plausible Initial Step | Potential Intermediate/Byproduct | Analogous Compound(s) | Reference |

| Biodegradation | Nitro group reduction | 4-tert-butyl-3-aminobenzoic acid | 3-nitrotoluene, p-nitroaniline | nih.govresearchgate.net |

| Biodegradation | Ring hydroxylation | Hydroxylated this compound | Nitrobenzoic acids | epa.gov |

| Photodegradation | Ring cleavage/functional group transformation | Smaller organic acids, CO2 | p-Nitrobenzoic acid | mdpi.comacs.org |

Note: The information in this table is inferred from studies on structurally related compounds and represents potential, not experimentally confirmed, degradation pathways and byproducts for this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.